4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol
CAS No.:
Cat. No.: VC14535176
Molecular Formula: C17H12N2O2S
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12N2O2S |
|---|---|
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | 4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol |
| Standard InChI | InChI=1S/C17H12N2O2S/c20-15-6-5-10(7-16(15)21)14-9-22-17(19-14)12-8-18-13-4-2-1-3-11(12)13/h1-9,18,20-21H |
| Standard InChI Key | QCVKZCVRKSLRPS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C3=NC(=CS3)C4=CC(=C(C=C4)O)O |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound combines three pharmacophoric units:
-
Indole moiety: Contributes to π-π stacking with hydrophobic protein pockets.
-
Thiazole ring: Enhances metabolic stability and membrane permeability.
-
Catechol (1,2-dihydroxybenzene): Facilitates hydrogen bonding and redox modulation.
Table 1: Key Physicochemical Parameters
Spectroscopic Signatures
-
FT-IR: Broad O-H stretch at 3200–3400 cm⁻¹ (diol), C=N vibration at 1573 cm⁻¹ (thiazole) .
-
¹H NMR: Indole NH proton at δ 11.27–11.76 ppm, aromatic protons at δ 6.3–8.5 ppm .
Synthetic Routes and Optimization
Primary Synthesis Pathway
-
Indole-thiazole coupling:
-
Dihydroxybenzene conjugation:
Scalability Challenges
-
Thiazole ring instability under acidic conditions requires pH-controlled environments (pH 6.5–7.5) .
-
Catechol oxidation mitigated by inert atmosphere (N₂/Ar) and 0.1% ascorbic acid additive .
Mechanism of NLRP3 Inflammasome Inhibition
Target Engagement
-
NLRP3-NEK7 disruption: Binds to the NACHT domain of NLRP3 (Kd = 1.8 μM via SPR), preventing NEK7-induced oligomerization .
-
Caspase-1 suppression: Reduces cleaved caspase-1 by 75% in LPS-primed THP-1 cells at 5 μM .
Table 2: In Vitro Anti-Inflammatory Activity
| Model System | IL-1β Reduction | TNF-α Reduction | EC₅₀ (μM) | Source |
|---|---|---|---|---|
| Murine macrophages | 82% ± 4.2 | <5% | 0.49 | Frontiers |
| Human THP-1 cells | 76% ± 3.8 | <8% | 0.68 | PMC |
| PBMCs (septic patients) | 68% ± 5.1 | 12% ± 2.3 | 1.2 | PMC |
Structural-Activity Relationships (SAR)
-
Catechol methylation: Analogues with O-methyl groups show 90% loss of activity, confirming diol necessity .
-
Indole substitution: 5-Fluoroindole variants increase solubility (LogP 3.2 → 2.8) but reduce potency (EC₅₀ 1.4 μM) .
Preclinical Efficacy in Inflammatory Models
Murine Acute Lung Injury (ALI)
-
Dose: 10 mg/kg i.p. pre-treatment
-
Outcomes:
Endotoxemia Model
-
Survival: 80% survival at 72h vs. 20% in controls (LPS 15 mg/kg) .
-
Cytokine modulation: Serum IL-1β reduced from 450 pg/mL to 120 pg/mL .
| Parameter | Value |
|---|---|
| Cₘₐₓ (10 mg/kg) | 1.8 μg/mL |
| T₁/₂ | 2.7 h |
| AUC₀–∞ | 14.3 μg·h/mL |
| Vd | 5.2 L/kg |
| CL | 1.1 L/h/kg |
Toxicity Screening
-
hERG inhibition: IC₅₀ > 30 μM (low cardiac risk).
Comparative Analysis with Thiazole Derivatives
Table 3: Benchmarking Against NLRP3 Inhibitors
| Compound | EC₅₀ (μM) | Selectivity (NLRP3 vs. AIM2) | Oral Bioavailability |
|---|---|---|---|
| MCC950 | 0.08 | 120-fold | 35% |
| OLT1177 | 0.15 | 85-fold | 28% |
| 4-[2-(Indol-3-yl)...] | 0.49 | 200-fold | 18% (predicted) |
Future Directions and Clinical Translation Challenges
Structural Optimization Priorities
-
Prodrug development: Mask catechol groups with acetyl protection to enhance oral absorption (current F = 12%) .
-
Polymer conjugation: PEGylation to extend half-life beyond 3 hours.
Unresolved Questions
-
Long-term immunosuppression risks in chronic inflammation models.
-
Blood-brain barrier permeability for neuroinflammatory applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume